N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a heterocyclic compound belonging to the pyrido-benzodiazepinone class. Its structure features a fused pyridine and benzodiazepine core, with key substitutions:
- N11-Ethyl group: Enhances lipophilicity and may modulate receptor interactions.
- N6-Methyl group: Improves metabolic stability by steric hindrance of oxidative pathways.
This compound was identified as part of a broader effort to optimize benzodiazepinone derivatives for pharmacological activity, particularly in central nervous system (CNS) disorders .
Properties
CAS No. |
133626-89-8 |
|---|---|
Molecular Formula |
C17H14F5N3O |
Molecular Weight |
371.30 g/mol |
IUPAC Name |
11-ethyl-6-methyl-3-(1,1,2,2,2-pentafluoroethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C17H14F5N3O/c1-3-25-13-7-5-4-6-12(13)24(2)15(26)11-8-10(9-23-14(11)25)16(18,19)17(20,21)22/h4-9H,3H2,1-2H3 |
InChI Key |
RPRAZABDWBSLOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC(=C3)C(C(F)(F)F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridobenzodiazepine core, followed by the introduction of the ethyl, methyl, and pentafluoroethyl groups. Common reagents used in these reactions include ethylating agents, methylating agents, and pentafluoroethyl iodide. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluoroethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
11-Ethyl-2-fluoro-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS 133626-74-1)
- Key Differences : Fluorine at position 2 instead of pentafluoroethyl at position 3.
- Impact :
11-Benzyl-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS 132686-97-6)
- Key Differences : Benzyl group at N11 instead of ethyl.
- Benzyl groups are prone to oxidative metabolism, reducing half-life compared to ethyl derivatives .
Rispenzepine (UNII-W99LLM73R7)
- Key Differences : 1-Methylnipecotoyl (piperidin-3-yl carbonyl) group at N11.
- Impact :
Thieno-Benzodiazepines (e.g., Olanzapine Derivatives)
Olanzapine (CAS 132539-06-1)
- Key Differences: Thieno ring replaces pyrido core; 4-methylpiperazinyl substituent.
- Impact: Sulfur in the thieno ring alters electronic properties, increasing polarizability. Olanzapine’s piperazinyl group enhances solubility but introduces off-target effects (e.g., histamine H₁ receptor binding) .
Structural Analogues with Modified Backbones
11-(Aminoacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
- Key Differences: Aminoacetyl group at N11; [1,4]-diazepinone backbone.
- [1,4]-Diazepinone vs. [1,5]-diazepinone alters ring puckering and conformational flexibility .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. A general approach includes:
- Step 1 : Condensation of a pyridine derivative with a benzodiazepine precursor under reflux in anhydrous ethanol (similar to procedures in ).
- Step 2 : Alkylation using ethyl and methyl groups via nucleophilic substitution, monitored by TLC for reaction completion.
- Optimization : Adjust solvent polarity (e.g., DMF for steric hindrance) and temperature (80–120°C) to improve yield. Purification via column chromatography (silica gel, chloroform/methanol gradient) ensures purity. Validate intermediates by -NMR and LC-MS .
Q. How can the compound’s structural conformation be characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELXL ( ) for single-crystal refinement. Prepare crystals via slow evaporation in dichloromethane/hexane.
- Hydrogen bonding analysis : Apply graph-set analysis ( ) to identify motifs (e.g., ) influencing crystal packing.
- Conformational parameters : Calculate ring puckering coordinates ( ) using Cremer-Pople parameters (e.g., ) to quantify non-planarity.
- Cross-validate with -NMR coupling constants to assess dynamic puckering in solution .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial activity : Use broth microdilution (MIC assay) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Mechanistic insight : Perform fluorescence quenching to study DNA intercalation or enzyme inhibition (e.g., topoisomerase II). Include positive controls (e.g., doxorubicin) and statistical validation (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., thermal parameters vs. NMR results) be resolved?
- Methodological Answer :
- Case study : If X-ray data shows high thermal motion in the pentafluoroethyl group (), but NMR suggests rigidity:
Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical/conformational energies.
Use Cambridge Structural Database (CSD, ) to benchmark bond lengths/angles against similar fluorinated heterocycles.
Re-examine crystal quality (e.g., twinning) via PLATON or OLEX4.
- Resolution : Combine multi-temperature crystallography (100–300 K) and -NMR to probe dynamic disorder .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- QSAR modeling : Use Gaussian or GAMESS for:
- Electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Docking simulations (AutoDock Vina) against target proteins (e.g., kinase domains).
- Data integration : Corrogateate IC values with Hammett constants () of substituents (e.g., pentafluoroethyl’s electron-withdrawing effect).
- Validation : Compare predicted vs. experimental bioactivity using leave-one-out cross-validation (LOOCV) .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Methodological Answer :
- LC-HRMS : Use a C18 column (0.1% formic acid/ACN gradient) to separate impurities.
- Stability studies : Accelerate degradation under stress conditions (pH 1–12, 40–80°C).
- Mechanistic insight : Trap reactive intermediates (e.g., radicals) using TEMPO or DMSO.
- Case example : A common byproduct, N-demethylated analog, forms at high pH; mitigate via buffered conditions (pH 6.5, ammonium acetate, ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
